molecular formula C16H20N2O2S2 B3817552 N-(1,1-dimethyl-2-{[2-(3-methyl-2-thienyl)ethyl]amino}-2-oxoethyl)thiophene-2-carboxamide

N-(1,1-dimethyl-2-{[2-(3-methyl-2-thienyl)ethyl]amino}-2-oxoethyl)thiophene-2-carboxamide

Cat. No. B3817552
M. Wt: 336.5 g/mol
InChI Key: QDZBIQOVJBADTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has an amide group (CONH2), which is a common functional group in organic chemistry and biochemistry. The presence of the dimethylamino group suggests that this compound could exhibit basic properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the amide group, and the attachment of the dimethylamino group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and the amide group would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could affect its solubility in different solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. It could be of interest in materials science, pharmaceutical research, or other areas of chemistry .

properties

IUPAC Name

N-[2-methyl-1-[2-(3-methylthiophen-2-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-11-7-10-22-12(11)6-8-17-15(20)16(2,3)18-14(19)13-5-4-9-21-13/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZBIQOVJBADTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCNC(=O)C(C)(C)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dimethyl-2-{[2-(3-methyl-2-thienyl)ethyl]amino}-2-oxoethyl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dimethyl-2-{[2-(3-methyl-2-thienyl)ethyl]amino}-2-oxoethyl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dimethyl-2-{[2-(3-methyl-2-thienyl)ethyl]amino}-2-oxoethyl)thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,1-dimethyl-2-{[2-(3-methyl-2-thienyl)ethyl]amino}-2-oxoethyl)thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,1-dimethyl-2-{[2-(3-methyl-2-thienyl)ethyl]amino}-2-oxoethyl)thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,1-dimethyl-2-{[2-(3-methyl-2-thienyl)ethyl]amino}-2-oxoethyl)thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,1-dimethyl-2-{[2-(3-methyl-2-thienyl)ethyl]amino}-2-oxoethyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.